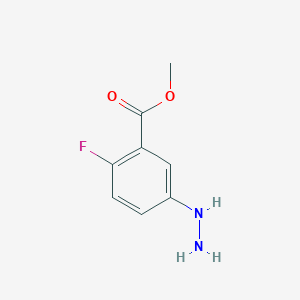

Methyl 2-fluoro-5-hydrazinylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

methyl 2-fluoro-5-hydrazinylbenzoate |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)6-4-5(11-10)2-3-7(6)9/h2-4,11H,10H2,1H3 |

InChI Key |

JNODEGAVTBPWAD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NN)F |

Origin of Product |

United States |

Foundational Significance of Hydrazinyl Substituted Aromatic Esters in Synthesis

Hydrazinyl-substituted aromatic esters are a cornerstone class of intermediates in organic synthesis, primarily due to the versatile reactivity of the hydrazine (B178648) moiety. Hydrazine (N₂H₄) and its derivatives are highly reactive and serve as potent nucleophiles and precursors for a vast range of chemical transformations. iscientific.orgresearchgate.net

The hydrazinyl group (-NHNH₂) is particularly important for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules. A common and straightforward synthetic route involves the reaction of an aromatic ester with hydrazine hydrate. researchgate.net This reaction typically replaces the alkoxy group of the ester to form a hydrazide (an acyl hydrazine), which then becomes a key intermediate for further synthesis. researchgate.netresearchgate.net These hydrazides can be readily converted into a wide variety of important chemical structures, including hydrazones, pyrazoles, and other heterocycles. iscientific.orgresearchgate.net The resulting molecules are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. iscientific.orgresearchgate.net Therefore, the presence of both a hydrazinyl group and an ester on the same aromatic ring provides a dual handle for creating diverse molecular libraries for drug discovery and development.

Strategic Importance of Fluorine Substitution in Benzoate Scaffolds

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and drug design. nih.govnih.gov Fluorine possesses a unique combination of properties—it is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom (1.47 Å for F vs. 1.20 Å for H). core.ac.uk This allows fluorine to often act as a bioisostere for hydrogen, replacing a C-H bond with a C-F bond, which can lead to significant changes in a molecule's biological profile with minimal steric alteration. core.ac.uk

Incorporating fluorine onto a benzoate (B1203000) scaffold can profoundly influence the molecule's physicochemical properties in several strategic ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. Replacing a metabolically vulnerable C-H bond with a C-F bond can increase the metabolic stability and half-life of a drug candidate. nih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with protein targets through dipole-dipole or hydrogen bonding interactions, where fluorine acts as a hydrogen bond acceptor. nih.govnih.gov

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. core.ac.uk This property is crucial for oral bioavailability and the ability of a drug to reach its intended target. nih.gov

Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect the ionization state of the molecule at physiological pH and influence its solubility and receptor interactions. nih.gov

The strategic placement of fluorine on a benzoate ring, as seen in Methyl 2-fluoro-5-hydrazinylbenzoate, is therefore a deliberate design element intended to impart these beneficial properties to its derivatives. rsc.org

Academic Research Context and Potential Chemical Utility of the Compound

While specific research focused exclusively on Methyl 2-fluoro-5-hydrazinylbenzoate is not extensively detailed in peer-reviewed literature, its value is understood from its classification as a "versatile small molecule scaffold" by chemical suppliers. cymitquimica.com Its potential utility stems directly from the combination of its three key functional groups, making it a highly attractive starting material for synthetic campaigns.

The potential applications can be inferred by considering the reactivity of each component:

The hydrazinyl group is a powerful nucleophile and a precursor for forming hydrazones and a wide array of nitrogen-containing heterocycles. rsc.org This functionality is frequently explored in the synthesis of compounds with potential biological activities. iscientific.orgresearchgate.net

The fluoro substituent serves to modulate the electronic properties of the benzene (B151609) ring and can enhance the metabolic stability and binding affinity of derivative compounds, a key consideration in drug discovery. core.ac.uknih.gov

The methyl ester provides another reaction site, which can be hydrolyzed to the corresponding carboxylic acid or used in other coupling reactions to extend the molecular framework.

Given these features, this compound is primarily utilized as a building block in discovery chemistry. Researchers can use this compound to synthesize novel libraries of molecules for screening in various therapeutic areas. Compounds with similar structures have been investigated for applications in treating inflammatory disorders, infectious diseases, and cancer. ontosight.ai

Overview of Research Directions in Hydrazinyl Containing Molecules

Precursor Synthesis and Halogenation Strategies for Fluoroaromatic Intermediates

The construction of the core fluoroaromatic structure is the foundational stage in synthesizing the target compound. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.

A primary approach involves the direct fluorination of an aromatic ring. However, elemental fluorine is highly reactive and often leads to non-selective reactions or decomposition. mt.com Therefore, specialized reagents are employed. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly used for direct C-H fluorination under controlled conditions. researchgate.net Alternatively, nucleophilic fluorination, often through a Sandmeyer-type reaction on a corresponding aniline (B41778) or a Halex reaction on an activated aryl chloride, provides a reliable route to introduce fluorine.

Another critical strategy is to begin with an already fluorinated starting material. For instance, the synthesis can commence from commercially available 2-fluorobenzoic acid or 2-fluorotoluene. These precursors then undergo subsequent functional group transformations to introduce the hydrazinyl and ester moieties. For example, nitration of a fluorinated precursor followed by reduction is a classic and effective method to install a nitrogen-based functional group at a specific position, which can then be converted to the hydrazinyl group. The synthesis of 5-chloro-4-fluoro-2-nitrophenol (B1592848) from 3-chloro-4-fluorophenol (B1581553) via mild nitration illustrates a typical initial step in building complexity on a halogenated phenol (B47542) ring. nih.gov

The reactivity order for halogenation is F > Cl > Br > I. mt.com While fluorination can be energetic and difficult to control, the other halogens can be introduced more readily using catalysts like iron or aluminum halides for chlorination and bromination. mt.com These halogenated intermediates can then serve as handles for further functionalization, including the introduction of other groups via cross-coupling reactions.

Regioselective Introduction of the Hydrazinyl Group: Mechanistic Considerations

The precise placement (regioselectivity) of the hydrazinyl group is crucial for the final compound's properties. Several modern methods are available for this C-N bond formation.

One of the most powerful techniques is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. nih.govresearchgate.net This reaction can couple an aryl halide or triflate with a nitrogen nucleophile. For the synthesis of hydrazinylbenzoates, hydrazine (B178648) itself or a protected hydrazine derivative can be used as the nucleophile. The mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Pd(0) complex, ligand exchange with the hydrazine, and reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.comx-mol.com The choice of phosphine (B1218219) ligand is critical to promote the desired reductive elimination and prevent side reactions like β-hydride elimination. nih.gov

Another approach is nucleophilic aromatic substitution (SNAr) . This pathway is viable when the aromatic ring is "activated" by strong electron-withdrawing groups (like a nitro group or the fluorine atom itself) ortho or para to a good leaving group (e.g., another halogen). The fluorine atom in the target molecule's precursor can activate the ring, facilitating the displacement of a leaving group at the 5-position by hydrazine.

More recent strategies involve direct C-H functionalization . For instance, a dehydrogenative hydrazination reaction has been reported for tropones, which proceeds under metal-free conditions with high regioselectivity. nih.gov While not directly demonstrated on benzoates, this points towards emerging, more atom-economical strategies for C-N bond formation. Rhodium and Iridium catalysts have also been developed for direct C-H amination using organic azides as the nitrogen source, which proceeds via a chelation-assisted metallacycle formation. nih.gov

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis of the title compound is often the esterification of the corresponding carboxylic acid precursor, such as 2-fluoro-5-hydrazinylbenzoic acid.

The classic Fischer-Speier esterification , involving heating the carboxylic acid in methanol (B129727) with a strong acid catalyst (like sulfuric acid), remains a viable method. However, to improve efficiency and reduce reaction times, modern catalysts have been developed.

A recent study highlights the use of a metal-organic framework (MOF), UiO-66-NH₂, as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids (FBAs). rsc.orgresearchgate.net This method significantly reduces the reaction time compared to traditional derivatizing agents like BF₃·MeOH. rsc.orgresearchgate.net The catalytic activity is attributed to the interaction between the metal centers (Zr) and the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. rsc.org The electron-withdrawing nature of the fluorine atom on the aromatic ring further facilitates this interaction. rsc.org

The use of heterogeneous catalysts like UiO-66-NH₂ offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and milder reaction conditions, aligning with the principles of green chemistry.

Optimization of Reaction Conditions and Catalyst Systems for Yield and Purity

Optimizing reaction conditions is paramount for maximizing yield and purity, particularly for the crucial C-N bond-forming step. In palladium-catalyzed aminations, several factors are systematically varied. numberanalytics.com

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the ligand, is critical. nih.govresearchgate.net Sterically demanding and electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., BrettPhos) and bipyrazole-based phosphines (e.g., BippyPhos), have been developed to promote the formation of the desired product and suppress side reactions. nih.govresearchgate.net N-heterocyclic carbenes (NHCs) have also emerged as effective ligands. nih.govnumberanalytics.com

Base: A suitable base (e.g., KOtBu, Cs₂CO₃) is required to deprotonate the nitrogen nucleophile and neutralize the acid generated during the reaction.

Solvent: The choice of solvent (e.g., toluene, dioxane) can significantly impact catalyst solubility and reactivity. researchgate.net Recent developments have focused on using more environmentally benign solvent systems, such as aqueous micellar conditions. nih.gov

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without causing catalyst decomposition or promoting side reactions. numberanalytics.com

The table below summarizes various catalyst systems used in modern C-N bond formation reactions, which are applicable to the synthesis of hydrazinylbenzoates.

| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Key Features |

| Pd(OAc)₂ / Di(1-adamantyl)-n-butylphosphine | Monodentate Trialkylphosphine | NaOtBu | Toluene | 120 | Effective for sterically hindered substrates. researchgate.net |

| [Pd(crotyl)Cl]₂ / BippyPhos | Monodentate Phosphine | KOtBu | 2 wt % Savie/H₂O | 60 | Sustainable aqueous micellar conditions. nih.gov |

| Pd-G3 dimer / KPhos | Dialkyl Biheteroaryl Phosphine | KOH | Dioxane/H₂O | 100 | High selectivity for monoarylation with aqueous ammonia. nih.gov |

| NiCl₂(DME) / dtbbpy | Nickel-based | K₃PO₄ | Dioxane | 100 | Utilizes a more earth-abundant metal catalyst. mit.edu |

This table is generated based on data from referenced studies on C-N cross-coupling reactions.

Comparative Analysis of Modern Synthetic Routes for Analogues of Methyl 2-fluoro-5-hydrazinylbenzoate

Several distinct synthetic strategies can be envisioned for preparing analogues of this compound, each with its own advantages and limitations.

Route A: Classic Linear Synthesis This route typically starts with a substituted fluorobenzene, such as 4-bromo-2-fluorotoluene. The synthesis proceeds through a sequence of nitration, oxidation of the methyl group to a carboxylic acid, esterification, and finally, reduction of the nitro group to a hydrazine. This approach is robust and relies on well-established reactions, but it can be lengthy and may suffer from cumulative yield loss.

Route B: Convergent Synthesis via Cross-Coupling A more modern, convergent approach would involve preparing two key fragments separately and coupling them in a late stage. For example, a di-halogenated precursor like methyl 4-bromo-2-fluorobenzoate could be synthesized. ontosight.ai This intermediate could then undergo a selective palladium-catalyzed coupling reaction with a protected hydrazine derivative. This strategy is often more efficient and flexible, allowing for the rapid synthesis of a library of analogues by simply changing the coupling partner. The development of ligands that allow for chemoselective coupling at different halogen sites (e.g., Br vs. Cl) is a key enabler of this approach.

Route C: C-H Functionalization Approach The most atom-economical route would involve the direct C-H hydrazination of a methyl 2-fluorobenzoate (B1215865) precursor. nih.gov This strategy avoids the pre-functionalization of the aromatic ring with a halide or triflate, reducing the number of synthetic steps and waste generation. While still an emerging area, the development of catalysts for regioselective C-H amination and hydrazination holds significant promise for streamlining the synthesis of these and other valuable compounds. nih.gov

Comparison of Routes:

| Feature | Route A (Linear) | Route B (Convergent) | Route C (C-H Functionalization) |

| Step Economy | Low | High | Very High |

| Flexibility for Analogue Synthesis | Low | High | Moderate to High |

| Reliance on Pre-functionalization | High | High | Low |

| Technological Maturity | High | High | Emerging |

| Waste Generation | High | Moderate | Low |

Transformations Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) is a potent nucleophile and a precursor to numerous nitrogen-containing functionalities. Its reactivity is central to the construction of a wide array of derivatives.

The reaction of this compound with aldehydes or ketones is a classic condensation reaction that yields stable hydrazone derivatives. This transformation typically proceeds under mild, often acid-catalyzed, conditions. The nucleophilic nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of a hydrazone. wikipedia.orgorganic-chemistry.org

The general reaction is as follows: this compound + R¹R²C=O → Methyl 2-fluoro-5-(2-(R¹R²-methylidene)hydrazinyl)benzoate + H₂O

These reactions are often carried out in polar protic solvents like ethanol (B145695) or methanol. The use of ultrasound irradiation has also been reported to accelerate hydrazone formation in aqueous media, offering an environmentally benign approach. researchgate.net The resulting hydrazones are important intermediates for further synthesis, particularly for the formation of heterocyclic rings.

Table 1: Examples of Hydrazone Formation Conditions

| Carbonyl Compound | Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Aromatic Aldehyde | Acetic Acid (catalytic) | Ethanol | Room Temperature | High yield of corresponding aryl hydrazone |

| Aliphatic Ketone | p-Toluenesulfonic Acid | Toluene | Reflux | Formation of the respective ketohydrazone |

The hydrazinyl group and its hydrazone derivatives are key precursors for synthesizing various five-membered heterocyclic systems, such as triazoles and pyrazolines, which are prevalent scaffolds in medicinal chemistry.

Triazole Formation: 1,2,4-Triazoles can be synthesized from aryl hydrazines through several routes. One common method involves the reaction with formamide (B127407) under microwave irradiation, which provides a catalyst-free and efficient synthesis. organic-chemistry.org Another approach is the reaction of the hydrazine with amidine reagents, often prepared from oxamides, which react under mild conditions in polar solvents like acetic acid or methanol to yield 1,5-disubstituted-1,2,4-triazoles with high regioselectivity. organic-chemistry.org These methods offer pathways to incorporate the this compound core into a triazole ring system.

Pyrazoline Formation: Pyrazolines are typically synthesized through the cyclization of hydrazones derived from α,β-unsaturated aldehydes or ketones. sci-hub.se The initial condensation of this compound with an α,β-unsaturated carbonyl compound would form the corresponding hydrazone. Subsequent intramolecular cyclization, often promoted by heating in a high-boiling polar solvent like DMF or ethylene (B1197577) glycol, leads to the formation of the pyrazoline ring. rsc.orgrsc.org The reaction proceeds via a Michael-type addition of the unreacted -NH- group to the double bond, followed by ring closure.

Table 2: General Conditions for Heterocycle Formation

| Target Heterocycle | Reactant(s) with Hydrazine/Hydrazone | Typical Conditions |

|---|---|---|

| 1,2,4-Triazole | Formamide | Microwave irradiation, catalyst-free organic-chemistry.org |

| 1,2,4-Triazole | Amidine hydrochloride | Acetic acid or Methanol, mild heat organic-chemistry.org |

The nitrogen atoms of the hydrazinyl group can be readily acylated or sulfonylated by reacting with appropriate electrophiles like acyl chlorides, anhydrides, or sulfonyl chlorides.

Acylation: Acylation typically occurs at the terminal nitrogen (β-nitrogen) of the hydrazine. The reaction of this compound with an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) affords the corresponding N-acylhydrazide derivative. wustl.eduresearchgate.net The base is necessary to neutralize the HCl or carboxylic acid byproduct. researchgate.net For hydrazones, acylation can occur on the remaining N-H group, often requiring a catalyst like DMAP (4-dimethylaminopyridine) when using less reactive anhydrides. researchgate.net

Example Reaction: this compound + CH₃COCl --(Base)--> Methyl 5-(2-acetylhydrazinyl)-2-fluorobenzoate

Sulfonylation: Similarly, sulfonylation is achieved by treating the hydrazine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in a suitable solvent and often in the presence of a base. unacademy.comguidechem.com The reaction yields a stable sulfonyl hydrazide. These compounds are valuable intermediates in organic synthesis. unacademy.com The general procedure for preparing arylsulfonyl hydrazides involves reacting a sulfonyl chloride with hydrazine hydrate, often in a solvent like tetrahydrofuran. orgsyn.org

Example Reaction: this compound + TsCl --(Base)--> Methyl 2-fluoro-5-(2-tosylhydrazinyl)benzoate

Modifications of the Methyl Ester Group

The methyl ester functionality provides another site for derivatization, allowing for modulation of the compound's polarity and reactivity through hydrolysis or transesterification.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Alkaline Hydrolysis (Saponification): This is the more common method for ester hydrolysis. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netpsu.edu The reaction proceeds via a nucleophilic acyl substitution mechanism (BAc2), where a hydroxide ion attacks the carbonyl carbon. nih.govstackexchange.com The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid. This process is effectively irreversible due to the deprotonation of the carboxylic acid under basic conditions. psu.edu

Reaction Steps:

this compound + NaOH(aq) → Sodium 2-fluoro-5-hydrazinylbenzoate + CH₃OH

Sodium 2-fluoro-5-hydrazinylbenzoate + HCl(aq) → 2-Fluoro-5-hydrazinylbenzoic acid + NaCl

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction allows for the exchange of the methyl group for other alkyl or aryl groups. ucla.edu The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol byproduct to drive the reaction to completion. tandfonline.com

Both acid and base catalysts can be employed. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid, while base catalysts can include alkoxides like sodium ethoxide. ucla.edu Heterogeneous catalysts, such as natural phosphates or various metal compounds (e.g., zinc or titanium compounds), are also effective and offer the advantage of easier separation from the reaction mixture. tandfonline.comgoogle.com The reaction temperature plays a significant role, with higher temperatures generally increasing the reaction rate. tandfonline.com

Table 3: Illustrative Transesterification Conditions

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Reflux in excess ethanol | Ethyl 2-fluoro-5-hydrazinylbenzoate ucla.edu |

| Benzyl Alcohol | Titanate catalyst | 190 °C, solvent-free | Benzyl 2-fluoro-5-hydrazinylbenzoate acs.org |

Amidation Reactions with Primary and Secondary Amines

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for amidation reactions with primary and secondary amines. This transformation is a common and versatile method for synthesizing benzamides, which are important structural motifs in many biologically active compounds. The reaction involves the displacement of the methoxy (B1213986) group (-OCH₃) of the ester by an amine, typically under thermal conditions or with catalysis.

While specific studies on the amidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from general principles of amidation of methyl benzoates. researchgate.net The reaction is generally driven by the greater nucleophilicity of the amine compared to the departing methoxide (B1231860) anion. The presence of the electron-withdrawing fluoro group and the electron-donating hydrazinyl group may have subtle electronic effects on the reactivity of the ester carbonyl, but the transformation remains a feasible and straightforward derivatization pathway.

The reaction can be conducted by heating the ester with the desired amine, sometimes in the presence of a solvent. For less reactive amines, catalytic methods can be employed. For instance, heterogeneous catalysts like niobic acid (Nb₂O₅) have been shown to be effective in the amidation of various esters with amines under solvent-free conditions. researchgate.net The general scope of this reaction allows for the synthesis of a diverse library of amide derivatives from this compound.

Below is a table illustrating the expected products from the amidation of this compound with various types of amines, based on established chemical principles. nih.gov

Table 1: Representative Amidation Reactions

| Amine Type | Example Amine | Expected Amide Product | General Reaction Conditions |

|---|---|---|---|

| Primary Aliphatic Amine | Benzylamine | N-Benzyl-2-fluoro-5-hydrazinylbenzamide | Neat, heat; or solvent (e.g., Toluene, Xylene) with heat |

| Secondary Aliphatic Amine | Piperidine | (2-Fluoro-5-hydrazinylphenyl)(piperidin-1-yl)methanone | Neat, heat; or solvent with heat |

| Primary Aryl Amine | Aniline | N-Phenyl-2-fluoro-5-hydrazinylbenzamide | Higher temperatures or catalysis (e.g., Nb₂O₅) may be required due to lower nucleophilicity of aniline researchgate.net |

| Ammonia | Aqueous Ammonia | 2-Fluoro-5-hydrazinylbenzamide | Pressurized vessel, heat |

Aromatic Ring Reactivity: Directing Effects of Fluoro and Hydrazinyl Substituents

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the fluoro, hydrazinyl, and methyl carboxylate substituents. However, focusing on the directing effects of the fluoro and hydrazinyl groups is key to predicting the regiochemical outcome of such reactions.

The hydrazinyl substituent (-NHNH₂) at the C5 position is a strongly activating group and an ortho-, para-director. Similar to an amino or hydroxyl group, the nitrogen atom adjacent to the ring has a lone pair of electrons that can be strongly donated into the aromatic π-system through resonance (+M effect). youtube.com This donation significantly increases the electron density of the ring, particularly at the ortho (C4, C6) and para (C2) positions, making the ring much more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.org

When considering the combined influence of these two groups, their directing effects must be analyzed in concert. msu.edu

The fluoro group (at C2) directs incoming electrophiles to positions C3 (ortho) and C6 (para).

The hydrazinyl group (at C5) directs incoming electrophiles to positions C4 (ortho), C6 (ortho), and C2 (para, already substituted).

The directing effects are cooperative, or reinforcing, at the C6 position. msu.edu The C4 position is strongly activated by the hydrazinyl group, and the C3 position is influenced by the fluoro group. Given that the hydrazinyl group is a powerful activator while the fluoro group is a deactivator, the directing influence of the hydrazinyl group is expected to dominate. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions most activated by the hydrazinyl group, namely C4 and C6. Steric hindrance from the adjacent fluoro group might slightly disfavor attack at C6, potentially making C4 a major site of substitution.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Fluoro (-F) | C2 | Strongly withdrawing | Weakly donating | Deactivating | Ortho (C3), Para (C6) |

| Hydrazinyl (-NHNH₂) | C5 | Weakly withdrawing | Strongly donating | Strongly Activating | Ortho (C4, C6), Para (C2) |

Computational Chemistry and Theoretical Investigations of Methyl 2 Fluoro 5 Hydrazinylbenzoate

Quantum Chemical Calculations: Electronic Structure, Molecular Geometry, and Conformational Analysis

Theoretical studies utilizing quantum chemical calculations are essential for understanding the fundamental properties of a molecule. These methods can elucidate electronic structure, predict the most stable three-dimensional arrangement of atoms (molecular geometry), and analyze different spatial orientations (conformational analysis).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

For instance, the Gauge-Including Atomic Orbital (GIAO) method is often used in conjunction with DFT to predict NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra. nih.govchemicalbook.com Similarly, computational calculations can determine vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net A comparison of calculated and experimental spectra helps in the structural elucidation of a compound. At present, there are no published predicted spectroscopic parameters for Methyl 2-fluoro-5-hydrazinylbenzoate.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides critical insights into how chemical reactions occur. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is key to determining the reaction's feasibility and rate. No theoretical studies on the reaction mechanisms involving this compound have been documented.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs their physical properties in the solid state and in solution. Theoretical methods can be used to study non-covalent interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. For a molecule containing a hydrazinyl group and a fluorine atom, hydrogen bonding would be a significant factor in determining its crystal packing and supramolecular assembly. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface can predict sites susceptible to electrophilic and nucleophilic attack, further clarifying intermolecular interactions. nih.gov Specific predictions for the supramolecular assembly of this compound are not available.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in solution. By simulating the movements of the solute and solvent molecules, MD can provide information on solvation, conformational dynamics, and the average structure of the molecule in a liquid environment. Such simulations would be valuable for understanding how this compound behaves in different solvents, but no such studies have been published to date.

Applications of Methyl 2 Fluoro 5 Hydrazinylbenzoate As a Chemical Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds and Frameworks

The strategic placement of reactive functional groups in Methyl 2-fluoro-5-hydrazinylbenzoate allows for its elaboration into a variety of heterocyclic systems, which are central to medicinal chemistry and drug discovery. The hydrazinyl group serves as a key nucleophile, readily reacting with a range of electrophiles to initiate cyclization cascades, leading to the formation of stable and functionalized ring systems.

One of the most prominent applications of this building block is in the synthesis of pyrazole derivatives . Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their broad spectrum of biological activities. The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct and efficient route to substituted pyrazoles. The reaction conditions, such as the choice of solvent and catalyst, can be tailored to control the regioselectivity of the cyclization, affording specific pyrazole isomers.

Similarly, this compound is a valuable precursor for the synthesis of indole derivatives . The Fischer indole synthesis, a classic and powerful method for constructing the indole nucleus, can be adapted to utilize this compound. By reacting it with a suitable ketone or aldehyde under acidic conditions, a google.comgoogle.com-sigmatropic rearrangement is induced, leading to the formation of the indole ring. The fluorine substituent on the benzene (B151609) ring can significantly influence the electronic properties and biological activity of the resulting indole products.

Furthermore, the hydrazinyl group can participate in cyclocondensation reactions with compounds containing two electrophilic centers to form six-membered heterocycles. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridazinone scaffolds.

The versatility of this compound as a precursor is summarized in the table below, highlighting the types of heterocyclic scaffolds that can be synthesized and the corresponding reaction partners.

| Heterocyclic Scaffold | Reaction Partner Example | Key Reaction Type |

| Pyrazoles | 1,3-Diketones | Cyclocondensation |

| Indoles | Ketones/Aldehydes | Fischer Indole Synthesis |

| Triazoles | Isothiocyanates, Orthoesters | Cyclization |

| Pyridazinones | α,β-Unsaturated Esters | Michael Addition/Cyclization |

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to generate complex products, offering high atom economy and operational simplicity. While specific examples of this compound in well-known named MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the inherent reactivity of its hydrazinyl group makes it a prime candidate for the design of novel MCRs.

The nucleophilic nature of the hydrazine (B178648) moiety allows it to act as a key component in MCRs, initiating a cascade of reactions. For instance, it can react with an aldehyde or ketone to form a hydrazone intermediate in situ. This hydrazone can then participate in cycloaddition reactions or react with other components present in the reaction mixture.

One potential MCR application involves a one-pot synthesis of highly substituted pyrazoles. In such a scenario, this compound could be combined with an aldehyde and a β-ketoester. The initial formation of a hydrazone from the hydrazine and aldehyde would be followed by a Michael addition of the β-ketoester and subsequent intramolecular cyclization and dehydration to afford the pyrazole product. This approach would allow for the rapid generation of a library of pyrazole derivatives with diverse substitution patterns.

The potential advantages of utilizing this compound in MCRs include:

Rapid Assembly of Complexity: The ability to form multiple bonds in a single operation leads to the efficient construction of complex molecular architectures.

Diversity-Oriented Synthesis: By varying the other components in the MCR, a wide range of structurally diverse molecules can be accessed from a common building block.

Introduction of Fluorine: The fluorine atom is a crucial element in many pharmaceuticals, and its incorporation via this building block in an MCR is highly desirable.

Utilization in the Design and Synthesis of Advanced Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. These complexes have a wide range of applications, including catalysis, sensing, and materials science. The structure of this compound provides multiple coordination sites, making it an attractive scaffold for the development of novel ligands.

The hydrazinyl group can be readily converted into a hydrazone by condensation with an appropriate aldehyde or ketone. The resulting Schiff base ligands are well-known for their ability to coordinate to a variety of metal ions through the imine nitrogen and often another donor atom, such as a phenolic oxygen. For example, condensation of this compound with salicylaldehyde would produce a tridentate ligand capable of binding to metal ions through the ester carbonyl oxygen, the imine nitrogen, and the phenolic oxygen.

The presence of the fluorine atom on the aromatic ring can also play a significant role in the properties of the resulting metal complexes. The electron-withdrawing nature of fluorine can influence the electron density at the coordination sites, thereby tuning the electronic properties and reactivity of the metal center. This can be particularly important in the design of catalysts, where the electronic environment of the metal ion can have a profound impact on its catalytic activity and selectivity.

The ester group in this compound offers another point of modification. It can be hydrolyzed to the corresponding carboxylic acid, which can also act as a coordination site. Alternatively, the ester can be converted to an amide, introducing further donor atoms for metal binding.

The table below illustrates the potential of this compound in ligand design.

| Ligand Type | Synthetic Modification | Potential Coordination Sites |

| Schiff Base | Condensation with Aldehydes/Ketones | Imine Nitrogen, Carbonyl Oxygen, other heteroatoms from the aldehyde/ketone |

| Acylhydrazone | Reaction with Acyl Chlorides | Amide Oxygen, Amide Nitrogen, Carbonyl Oxygen |

| Carboxylate | Hydrolysis of the Ester | Carboxylate Oxygens |

Exploration in Materials Science for Polymer Precursors or Functional Molecules

While the direct application of this compound as a monomer in polymerization reactions is not yet widely reported, its functional groups offer significant potential for its incorporation into polymeric structures or for the synthesis of functional molecules for materials science.

The hydrazinyl group can be used as a reactive handle to graft this molecule onto existing polymer backbones, thereby introducing the fluorinated aromatic ester moiety as a functional side chain. This could be a route to modify the surface properties of materials, enhance their thermal stability, or introduce specific recognition sites.

Furthermore, the bifunctional nature of this compound (hydrazine and ester) allows for its potential use as a building block in the synthesis of new polymers. For example, it could be used in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would contain the fluoro- and ester-functionalized aromatic rings, which could impart desirable properties such as high thermal stability, specific optical properties, or altered solubility.

In the realm of functional molecules, the core structure of this compound can be elaborated to create molecules with interesting photophysical or electronic properties. For instance, the synthesis of conjugated systems incorporating this unit could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can play a crucial role in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of such molecules.

Development of Novel Analytical Reagents

The reactive nature of the hydrazinyl group makes this compound a promising candidate for the development of new analytical reagents. Hydrazine derivatives are well-known for their ability to react with aldehydes and ketones to form stable hydrazones. This reaction can be exploited for the detection, quantification, and derivatization of carbonyl compounds.

By attaching a chromophoric or fluorophoric group to the this compound scaffold, it is possible to create a reagent that produces a colored or fluorescent product upon reaction with a carbonyl compound. This change in spectroscopic properties can be measured to determine the concentration of the analyte. The fluorine atom can also be beneficial in this context, as it can enhance the photophysical properties of a fluorescent tag or serve as a label for detection by ¹⁹F NMR spectroscopy.

Furthermore, the ability of the molecule to act as a ligand for metal ions, as discussed in section 6.3, can be harnessed for the development of new colorimetric or fluorescent sensors for metal ions. Upon binding to a specific metal ion, the electronic structure of the ligand can be perturbed, leading to a change in its absorption or emission spectrum. The selectivity of such a sensor could be fine-tuned by modifying the structure of the ligand.

Potential applications of analytical reagents derived from this compound are summarized below:

| Application | Target Analyte | Principle of Detection |

| Carbonyl Quantification | Aldehydes, Ketones | Formation of a colored or fluorescent hydrazone |

| Metal Ion Sensing | Transition Metal Ions | Change in absorption or fluorescence upon complexation |

| Chromatographic Derivatization | Carbonyl Compounds | Introduction of a UV-active or fluorescent tag for HPLC or GC analysis |

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other valuable chemical compounds. ijpsjournal.comjddhs.commdpi.com For the synthesis of Methyl 2-fluoro-5-hydrazinylbenzoate, a key focus of future research will be the development of more environmentally benign methodologies. Traditional multi-step syntheses of aromatic hydrazines often involve harsh reagents and generate significant waste.

Future approaches will likely prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. jddhs.com Solvent-free reaction conditions are also a key area of exploration. mdpi.com

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to minimize waste and improve reaction efficiency. This could include the use of solid acid catalysts for esterification steps, which can be easily recovered and reused.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.comjddhs.com

One potential green synthesis route for related aromatic hydrazones involves the condensation reaction of a carbonyl compound with a hydrazide in an aqueous medium or using grinding techniques, thereby avoiding the use of volatile organic solvents. orientjchem.org

Flow Chemistry and Automated Synthesis Platforms for Scalability

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgresearchgate.netdurham.ac.uk For the synthesis of fluorinated aromatic compounds like this compound, flow chemistry can provide precise control over reaction parameters, which is crucial for handling potentially hazardous reagents and intermediates. beilstein-journals.orgresearchgate.net

Key areas for future development include:

Integrated Flow Systems: Designing multi-step flow processes where the crude product from one step is directly used as the starting material for the next, minimizing manual handling and purification steps.

Automated Optimization: Integrating automated systems with flow reactors to rapidly screen and optimize reaction conditions, such as temperature, pressure, and reagent stoichiometry. nih.gov

In-line Analysis: Incorporating in-line analytical techniques, such as NMR and IR spectroscopy, for real-time reaction monitoring and quality control. nih.govresearchgate.net

The diazotization of primary aromatic amines, a common step in the synthesis of hydrazines, can be performed in a continuous flow setup, offering better control over this often-unstable reaction. jove.comorganic-chemistry.orgnih.gov

Data-Driven Discovery and Machine Learning Applications in Reaction Prediction

For this compound, machine learning could be applied to:

Predict Reaction Yields: Develop models that can accurately predict the yield of a given synthetic step based on the starting materials, reagents, and reaction conditions.

Optimize Reaction Conditions: Use algorithms to explore a vast parameter space and identify the optimal conditions for the synthesis of the target molecule and its derivatives.

Retrosynthesis Planning: Employ AI-powered tools to propose novel and efficient synthetic pathways to this compound and its analogs.

While the availability of large, high-quality datasets for specific reaction classes remains a challenge, the continued development of chemical databases and ML models holds immense promise for accelerating the discovery of new synthetic methodologies. nih.gov

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques allow for the direct observation and characterization of transient reaction intermediates, providing invaluable mechanistic insights.

For the synthesis of this compound, which likely involves intermediates such as diazonium salts, techniques like:

In situ NMR Spectroscopy: Can provide detailed structural information about intermediates in real-time. nih.govresearchgate.net

In situ IR and Raman Spectroscopy: Can monitor the formation and consumption of functional groups throughout a reaction.

Mass Spectrometry: Can be used to identify and quantify reactive intermediates.

By combining these techniques with theoretical calculations, a comprehensive picture of the reaction mechanism can be constructed, enabling the rational design of more efficient and selective synthetic processes.

Exploration of Novel Chemical Space through Strategic Derivatization

This compound, with its multiple reactive sites (the hydrazine (B178648) group, the aromatic ring, and the ester), is a versatile scaffold for the synthesis of a wide range of novel compounds. The strategic derivatization of this molecule can lead to the discovery of new chemical entities with potentially valuable biological or material properties.

Future research in this area will likely focus on:

Synthesis of Heterocyclic Compounds: The hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and indoles, which are prevalent in medicinal chemistry. nih.govresearchgate.netresearchgate.netekb.egnih.gov

Modification of the Aromatic Ring: The fluorine atom and the substitution pattern on the benzene (B151609) ring can be further modified to tune the electronic and steric properties of the molecule.

Functionalization of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further opportunities for derivatization.

The exploration of this novel chemical space, guided by computational modeling and high-throughput screening, could lead to the identification of new drug candidates, agrochemicals, or functional materials. The synthesis of novel benzoxazole (B165842) derivatives from fluorinated precursors highlights the potential for creating diverse molecular architectures. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.